2,7-Dibromoacridine-3,6-diamine
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Overview
Description
2,7-Dibromoacridine-3,6-diamine is a derivative of acridine, a heterocyclic compound known for its broad range of applications in various fields such as pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched due to their unique physical and chemical properties, as well as their biological activities .
Preparation Methods
The synthesis of 2,7-Dibromoacridine-3,6-diamine typically involves the bromination of acridine-3,6-diamine. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2 and 7 positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,7-Dibromoacridine-3,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form acridine derivatives with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
2,7-Dibromoacridine-3,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dibromoacridine-3,6-diamine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting DNA synthesis and leading to mutations . This mechanism is particularly relevant in its antibacterial and anticancer activities .
Comparison with Similar Compounds
2,7-Dibromoacridine-3,6-diamine can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share a similar acridine-3,6-diamine structural component but differ in their substituents and biological activities . The unique bromination at the 2 and 7 positions of this compound distinguishes it from other derivatives, potentially enhancing its biological activity and specificity .
Similar Compounds
- Acriflavine
- Proflavine
- Other brominated acridine derivatives
Properties
CAS No. |
93186-79-9 |
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Molecular Formula |
C13H9Br2N3 |
Molecular Weight |
367.04 g/mol |
IUPAC Name |
2,7-dibromoacridine-3,6-diamine |
InChI |
InChI=1S/C13H9Br2N3/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h1-5H,16-17H2 |
InChI Key |
LFBDYJPTUCMHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC3=CC(=C(C=C31)Br)N)N)Br |
Origin of Product |
United States |
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